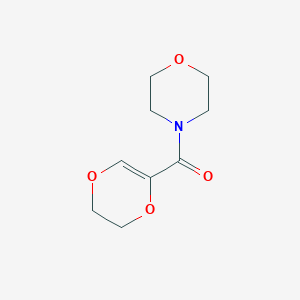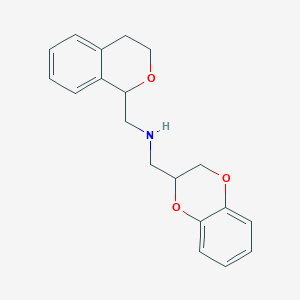
1-(2,3-dihydro-1,4-benzodioxin-2-yl)-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-N-(isochroman-1-ylmethyl)methanamine is a complex organic compound that features a unique combination of structural elements This compound is characterized by the presence of a dihydrobenzo[b][1,4]dioxin moiety and an isochroman-1-ylmethyl group linked through a methanamine bridge
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-N-(isochroman-1-ylmethyl)methanamine typically involves multiple steps, including the formation of the dihydrobenzo[b][1,4]dioxin core and the isochroman-1-ylmethyl group, followed by their coupling through a methanamine linkage. Key steps may include:
Formation of the Dihydrobenzo[b][1,4]dioxin Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of Isochroman-1-ylmethyl Group: This involves the functionalization of isochroman derivatives, often through alkylation or acylation reactions.
Coupling Reaction: The final step involves the coupling of the two moieties through a methanamine bridge, typically using reductive amination or similar methodologies.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions: 1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-N-(isochroman-1-ylmethyl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield dihydro or fully reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Conditions for substitution reactions may involve halogenating agents, Friedel-Crafts catalysts, or nucleophiles like amines or thiols.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.
科学研究应用
Chemistry: The compound’s unique structure makes it a candidate for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It may serve as a probe or ligand in biochemical assays, particularly those involving enzyme interactions or receptor binding.
Medicine: The compound could be explored for its pharmacological properties, including potential therapeutic effects in treating diseases.
Industry: Its structural features may be useful in the development of advanced materials, such as organic light-emitting diodes (OLEDs) or other electronic components.
作用机制
The mechanism by which 1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-N-(isochroman-1-ylmethyl)methanamine exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.
相似化合物的比较
2,3-Dihydrobenzo[b][1,4]dioxin Derivatives: These compounds share the dihydrobenzo[b][1,4]dioxin core but differ in their substituents.
Isochroman Derivatives: Compounds with the isochroman moiety but varying in their functional groups or linkages.
Uniqueness: 1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)-N-(isochroman-1-ylmethyl)methanamine is unique due to its specific combination of structural elements, which may confer distinct chemical and biological properties. This uniqueness can be leveraged in designing novel compounds with tailored functionalities for specific applications.
属性
分子式 |
C19H21NO3 |
|---|---|
分子量 |
311.4 g/mol |
IUPAC 名称 |
1-(2,3-dihydro-1,4-benzodioxin-3-yl)-N-(3,4-dihydro-1H-isochromen-1-ylmethyl)methanamine |
InChI |
InChI=1S/C19H21NO3/c1-2-6-16-14(5-1)9-10-21-19(16)12-20-11-15-13-22-17-7-3-4-8-18(17)23-15/h1-8,15,19-20H,9-13H2 |
InChI 键 |
DEALWTNJDFBZRM-UHFFFAOYSA-N |
规范 SMILES |
C1COC(C2=CC=CC=C21)CNCC3COC4=CC=CC=C4O3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(4'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14886570.png)
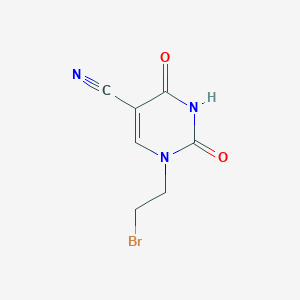

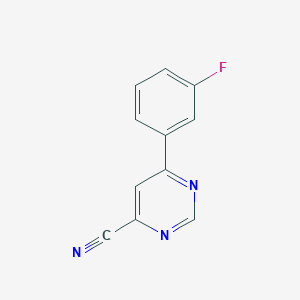
![6-[(4-Fluorobenzyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14886597.png)
![N-[(4-bromo-2,6-dimethoxyphenyl)methylidene]hydroxylamine](/img/structure/B14886611.png)
![2-{[3-(methoxycarbonyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B14886614.png)
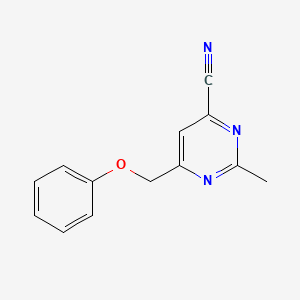
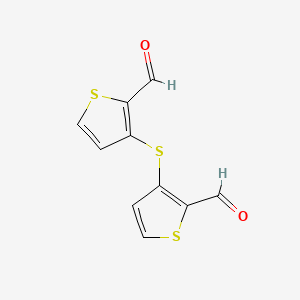
![3-[(2-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14886642.png)
![7-chloro-5-phenyl-4-(thiophene-2-carbonyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B14886646.png)

